molecular formula C10H16N2 B1334359 (2,6-Diethylphenyl)hydrazine CAS No. 84828-07-9

(2,6-Diethylphenyl)hydrazine

Cat. No.: B1334359
CAS No.: 84828-07-9
M. Wt: 164.25 g/mol
InChI Key: CKQVIJPMZIQDSK-UHFFFAOYSA-N
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Description

(2,6-Diethylphenyl)hydrazine is a chemical compound with the molecular formula C10H16N2. It is a derivative of hydrazine, which is an important intermediate in the synthesis of numerous chemicals containing N-N bonds. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diethylphenyl)hydrazine typically involves the reaction of 2,6-diethylphenylamine with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to ensure complete reaction . The product is then purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then subjected to rigorous quality control measures to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: (2,6-Diethylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions to form hydrazones and other derivatives

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like aldehydes and ketones are commonly used in the formation of hydrazones

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Hydrazones and other derivatives

Scientific Research Applications

(2,6-Diethylphenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential therapeutic effects and toxicological properties.

    Medicine: It is explored for its role in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    (2,6-Diethylphenyl)hydrazine hydrochloride: A derivative with similar properties but different solubility and stability characteristics.

    (2,6-Dimethylphenyl)hydrazine: A similar compound with methyl groups instead of ethyl groups, leading to different reactivity and applications

Uniqueness: this compound is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts.

Properties

IUPAC Name

(2,6-diethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-8-6-5-7-9(4-2)10(8)12-11/h5-7,12H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVIJPMZIQDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396652
Record name (2,6-diethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84828-07-9
Record name (2,6-diethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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